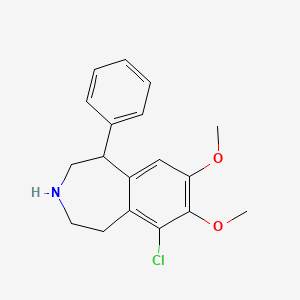

![molecular formula C7H7N3O B1142666 6-甲氧基-1H-吡唑并[3,4-B]吡啶 CAS No. 1260664-24-1](/img/structure/B1142666.png)

6-甲氧基-1H-吡唑并[3,4-B]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Iodothyronamine (T1AM) is an endogenous thyroid hormone derivative with actions distinct from classic thyroid hormones. It has been identified as a naturally occurring compound structurally related to thyroid hormone, suggesting potential enzymatic decarboxylation and deiodination from T4 for its biosynthesis (Scanlan, 2009).

Synthesis Analysis

T1AM is not an extrathyroidal metabolite of T4, but its biosynthesis requires the sodium-iodide symporter and thyroperoxidase, essential for T4 synthesis. This indicates a complex biosynthetic pathway shared with thyroid hormones but not involving direct metabolism of T4 outside the thyroid (Hackenmueller et al., 2012).

Molecular Structure Analysis

The molecular structure of T1AM and its derivatives, such as thyronamines, has been studied, revealing their ability to bind and potentially inhibit adrenergic receptors, distinct from the classic thyroid hormones. The molecular structure determined through techniques like X-ray diffraction shows significant biochemical activity, indicating its potential as a signaling molecule (Cody et al., 1984).

Chemical Reactions and Properties

T1AM undergoes various metabolic processes, including deiodination and conjugation, which may regulate its distribution and biological activity. Metabolites such as 3-iodothyroacetic acid and T1AM-glucuronide have been identified, highlighting the complexity of its metabolism (Hackenmueller & Scanlan, 2012).

科学研究应用

-

Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results : The advantages and drawbacks of each synthetic method are considered .

-

Biomedical Applications of 1H-pyrazolo[3,4-b]pyridine derivatives

- Application : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

- Methods : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

-

Pharmaceutical Applications of 1H-pyrazolo[3,4-b]pyridine derivatives

- Application : FDA-approved drugs incorporating the pyrazolopyridine scaffold include cartazolate, tracazolate and etazolate . Pyrazolo[3,4-b]pyridine derivatives are medicinally important because of the ease of combinatorial library synthesis, adherence to the Lipinski rule and favourable ADMET properties .

- Methods : The methods for the synthesis of these compounds are not specified in the sources .

- Results : These compounds are part of anxiolytic drugs and a drug for the treatment of pulmonary hypertension riociguat .

-

PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine derivatives

- Application : This research demonstrates the advantage of using 1H-pyrazolo-[3,4-b]pyridine as a skeleton of PPARα agonists .

- Methods : The methods for the synthesis of these compounds are not specified in the source .

- Results : The results provide insight into the design of molecules for treating dyslipidemia .

-

Inhibition of Breast Cancer Cell Proliferation

- Application : Certain derivatives have shown potential in inhibiting breast cancer 4T1 cell proliferation and inducing apoptosis .

- Methods : The specific methods for the synthesis of these compounds are not specified in the source .

- Results : The compound significantly inhibited the migration and invasion of 4T1 cells .

-

Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results : The advantages and drawbacks of each synthetic method are considered .

-

Biomedical Applications of 1H-pyrazolo[3,4-b]pyridine derivatives

- Application : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

- Methods : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

安全和危害

The safety and hazards associated with 6-Methoxy-1H-pyrazolo[3,4-B]pyridine are not explicitly mentioned in the retrieved papers. However, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak10.

未来方向

Future directions for the study of 1H-pyrazolo[3,4-b]pyridine derivatives include further understanding of the reaction mechanism and progress, the improvement of the yields, and further exploitation of methods for the synthesis of modified derivatives1112.

Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original papers13.

属性

IUPAC Name |

6-methoxy-1H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-3-2-5-4-8-10-7(5)9-6/h2-4H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQKQZRITLAWDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1H-pyrazolo[3,4-B]pyridine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

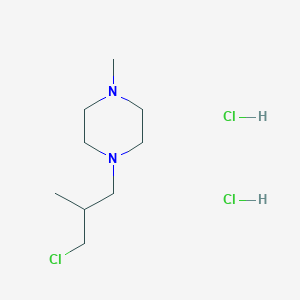

![2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile](/img/structure/B1142595.png)